molecular formula C21H24F3N3O B6579563 N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide CAS No. 1049473-69-9

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide

Cat. No.: B6579563
CAS No.: 1049473-69-9
M. Wt: 391.4 g/mol
InChI Key: QEAMVIAQDYZBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a trifluoromethyl group, a phenylpiperazine moiety, and a benzamide group, which contribute to its distinctive properties and reactivity.

Mechanism of Action

  • Mandala, D., Valeru, A., Pochampalli, J., Vankadari, S. R., Tigulla, P., Gatla, R., & Thampu, R. (2013). Synthesis, antimicrobial activity, and molecular modeling of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one. Medicinal Chemistry Research, 22(3), 5481–5489
  • Obniska, J., Rapacz, A., Koczurkiewicz, P., & Filipek, B. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-substituted piperazin-1-yl)pyrimidine-5-carboxamides. Medicinal Chemistry Research, 24(3), 1100–1108
  • Alzheimer’s Association. (2022). Alzheimer’s disease facts and figures. Alzheimer’s & Dementia, 18(3), 321–391

: Read more : Read more : Read more

Biochemical Analysis

Biochemical Properties

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide has been found to interact with several biomolecules. It has an affinity to dopamine D2 receptor of 115 nM . Additionally, it possesses nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors . These interactions suggest that the compound could play a role in various biochemical reactions.

Cellular Effects

It has been observed to decrease amphetamine-induced hyperactivity in mice, suggesting it may influence cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions with multiple targets at the molecular level. Homology modeling, molecular docking, and molecular dynamics have been used to study these interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the preparation of the phenylpiperazine core. This can be achieved through the reaction of phenylpiperazine with an appropriate alkylating agent, such as 3-(trifluoromethyl)benzoyl chloride, in the presence of a base like triethylamine. The reaction is usually carried out in an aprotic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: The compound has shown promise in preclinical studies for the treatment of various diseases, such as cancer and neurological disorders.

  • Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide is structurally similar to other compounds containing phenylpiperazine and benzamide groups. Some of these similar compounds include:

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has been studied for its anticonvulsant activity.

  • 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound has been investigated for its acetylcholinesterase inhibitory activity.

Uniqueness: this compound stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3O/c22-21(23,24)18-7-4-6-17(16-18)20(28)25-10-5-11-26-12-14-27(15-13-26)19-8-2-1-3-9-19/h1-4,6-9,16H,5,10-15H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAMVIAQDYZBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.